molecular formula C14H19NO3 B1314598 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde CAS No. 72108-02-2

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Cat. No. B1314598
CAS RN: 72108-02-2
M. Wt: 249.3 g/mol
InChI Key: BDGADLKNLKXJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Morpholin-4-yl-propoxy)-benzaldehyde (2M4P) is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It is also used in the production of various dyes and pigments. 2M4P is a low-toxicity compound, which makes it an attractive option for use in laboratory experiments.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde,” but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications for this compound. The search results primarily offer product listings and general descriptions for purchase .

properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGADLKNLKXJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549710
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Morpholin-4-YL-propoxy)-benzaldehyde

CAS RN

72108-02-2
Record name 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Salicylaldehyde (17 g) is treated first with 6.7 g of 50% sodium hydride in 110 ml of dimethylformamide and then with 92 ml of a 2 N toluene solution of N-(3-chloropropyl)morpholine. The mixture is heated at 105°-110° C. for 4 hours, cooled and poured into 300 ml of water. The product is extracted three times with ether. The extracts are combined, dried, concentrated on a rotary evaporator and the residue distilled to give 32.3 g of product as an oil, boiling point 155°-160° C. at 0.1-0.2 mm of Hg.
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17 g
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6.7 g
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110 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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